

N-cyclopropyl-2,4-dinitroaniline: A Comprehensive Physicochemical and Methodological Overview

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Compound of Interest

Compound Name: *N-cyclopropyl-2,4-dinitroaniline*

Cat. No.: *B1308477*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-2,4-dinitroaniline is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, combining a cyclopropyl moiety with a dinitroaniline core, suggest unique electronic and steric properties that warrant detailed investigation. This technical guide provides a thorough examination of the physicochemical properties, synthesis, and potential biological relevance of **N-cyclopropyl-2,4-dinitroaniline**, offering a valuable resource for researchers in drug discovery and chemical synthesis.

Physicochemical Properties

The physicochemical properties of **N-cyclopropyl-2,4-dinitroaniline** are crucial for understanding its behavior in biological and chemical systems. While experimental data for this specific molecule is limited, a combination of available information and data for structurally related compounds provides valuable insights.

Core Properties

Property	Value	Source
CAS Number	31846-29-4	[1]
Molecular Formula	C ₉ H ₉ N ₃ O ₄	[1][2]
Molecular Weight	223.19 g/mol	[1]
Appearance	No data available	
Melting Point	No data available	
Boiling Point	No data available	
Solubility	Soluble in common organic solvents and moderately polar solvents (inferred).[3]	

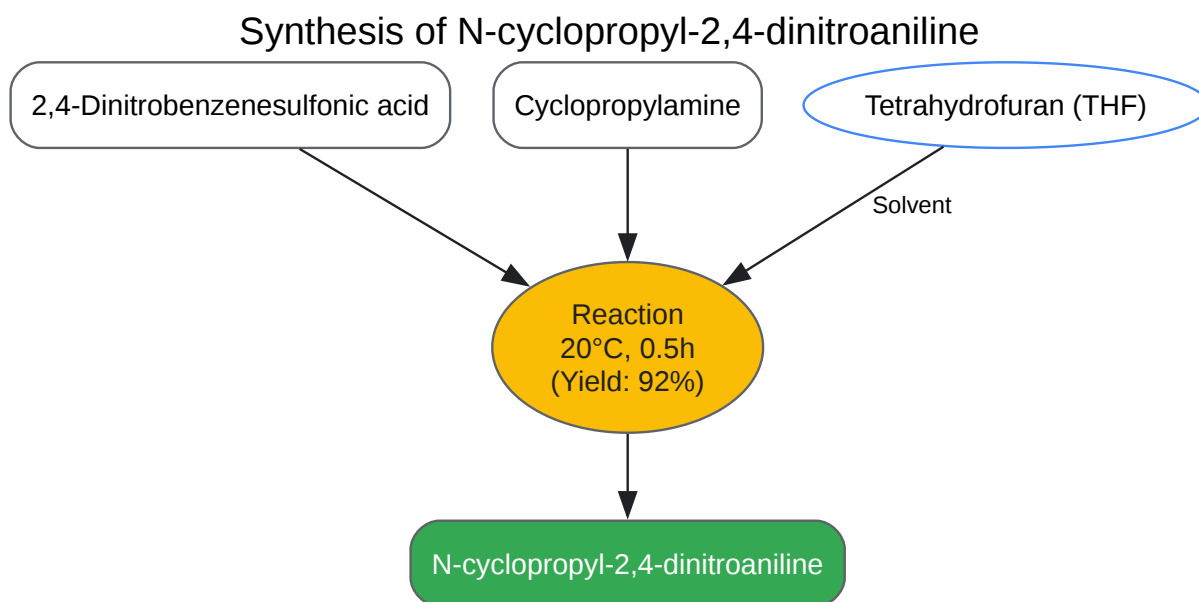
Calculated Properties

Property	Value	Source
XLogP3	2.4	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	5	[4]
Rotatable Bond Count	2	[4]
Topological Polar Surface Area	104 Å ²	[4]

Synthesis and Experimental Protocols

The synthesis of **N-cyclopropyl-2,4-dinitroaniline** can be achieved through the nucleophilic aromatic substitution of a suitable dinitro-substituted benzene with cyclopropylamine.

Synthetic Workflow



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Caption: Synthetic route for **N-cyclopropyl-2,4-dinitroaniline**.

Detailed Experimental Protocol (Representative)

While a specific detailed protocol for the synthesis of **N-cyclopropyl-2,4-dinitroaniline** is not readily available, the following procedure for a similar nucleophilic aromatic substitution can be adapted. This protocol is based on the reaction of 2,4-dinitrochlorobenzene with an amine.

Materials:

- 2,4-Dinitrochlorobenzene
- Cyclopropylamine
- Ethanol (or other suitable solvent)
- Sodium bicarbonate (or other suitable base)
- Stir plate and magnetic stir bar
- Round bottom flask

- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Crystallization dish

Procedure:

- In a round bottom flask, dissolve 2,4-dinitrochlorobenzene in ethanol.
- Add a stoichiometric equivalent of cyclopropylamine to the solution.
- Add a slight excess of a base, such as sodium bicarbonate, to neutralize the HCl formed during the reaction.
- Attach a reflux condenser and heat the mixture to reflux with stirring for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the ethanol using a rotary evaporator.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the organic layer under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **N-cyclopropyl-2,4-dinitroaniline**.

Analytical Characterization

The synthesized **N-cyclopropyl-2,4-dinitroaniline** should be characterized using standard analytical techniques to confirm its identity and purity.

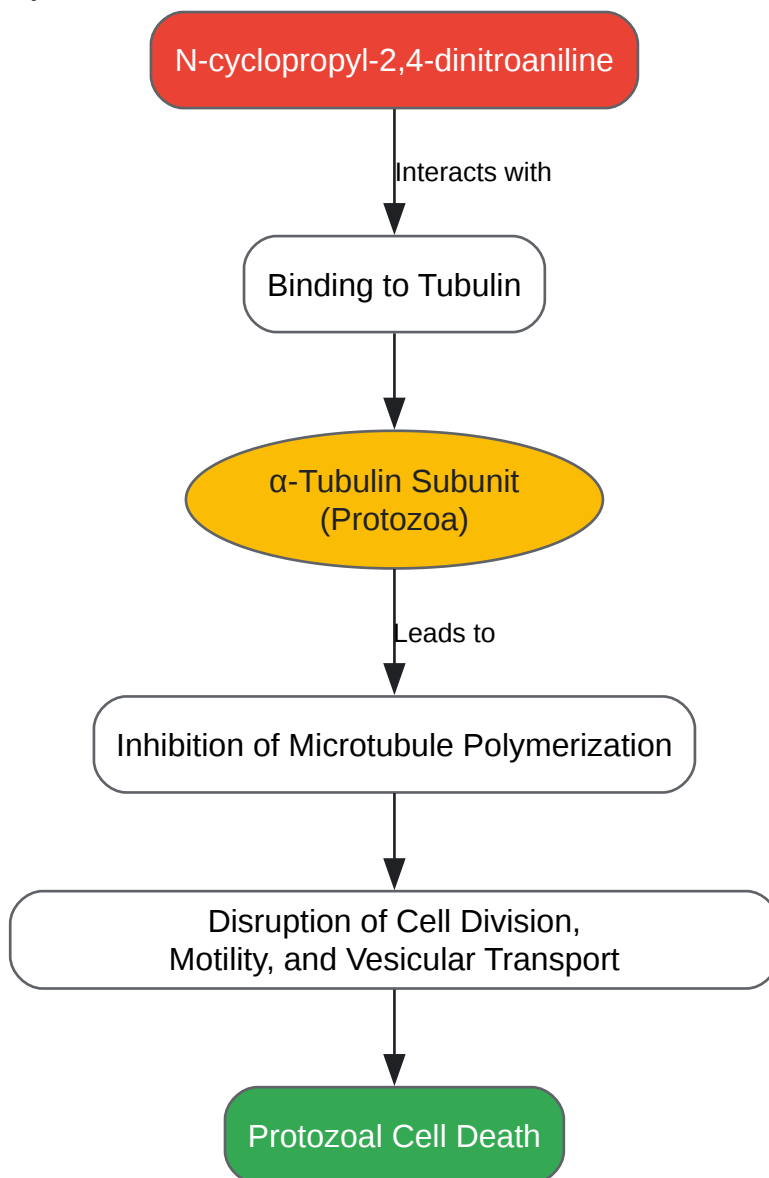
Technique	Expected Observations
^1H NMR	Peaks corresponding to the cyclopropyl protons (multiplets in the upfield region) and the aromatic protons of the dinitrophenyl ring (downfield region), as well as a peak for the amine proton.
^{13}C NMR	Resonances for the carbons of the cyclopropyl group and the dinitrophenyl ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (223.19 m/z).
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic and cyclopropyl groups, and strong absorptions for the nitro groups (typically around 1520 and 1340 cm^{-1}).
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound.

Potential Biological Activity and Signaling Pathway

While specific biological studies on **N-cyclopropyl-2,4-dinitroaniline** are not extensively reported, the broader class of dinitroanilines is known to possess biological activity, particularly as antiprotozoal agents.^[5] The proposed mechanism of action involves the disruption of microtubule polymerization.^[5]

Proposed Mechanism of Action

Proposed Mechanism of Dinitroaniline Activity



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Caption: General mechanism of dinitroanilines on protozoan microtubules.

Dinitroaniline compounds are thought to bind to α -tubulin subunits in protozoa, preventing their polymerization into microtubules.[5] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and intracellular transport, ultimately leading to cell death.[5] This mechanism provides a rationale for exploring **N-cyclopropyl-2,4-dinitroaniline** and its analogues as potential antiparasitic agents.

Conclusion

N-cyclopropyl-2,4-dinitroaniline is a compound of interest with a straightforward synthetic route. While comprehensive experimental data on its physicochemical properties are yet to be established, its structural similarity to other biologically active dinitroanilines suggests potential for further investigation, particularly in the context of antiparasitic drug discovery. The methodologies and data presented in this guide provide a foundational resource for researchers to build upon in their exploration of this and related molecules.

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